molecular formula C16H23N5O2 B4067646 2-(2-isopropyl-5-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(2-isopropyl-5-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B4067646
M. Wt: 317.39 g/mol
InChI Key: LVAXNHDJAUCCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropyl-5-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of tetrazole-containing compounds and has been found to exhibit various biological activities. In

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been involved in the study of crystal structures and synthesis processes. For example, the structural analysis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, was conducted to understand its crystallographic properties (Lee, Ryu, & Lee, 2017).

Application in Sensor Development

  • Research has been done on developing sensitive nanocomposite-based electrochemical sensors. These sensors, like the one designed for voltammetric determination of isoproterenol, acetaminophen, and tryptophan, utilize similar compounds in their structure to enhance sensitivity and specificity (Karimi-Maleh et al., 2014).

Pharmaceutical Research

  • In the pharmaceutical sector, derivatives of this compound have been synthesized and evaluated for their therapeutic potential. For instance, the design and synthesis of 1,3,4-Oxadiazole derivatives have shown promise as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

Green Chemistry Applications

  • The compound has been used in environmentally friendly syntheses of potential analgesic and antipyretic compounds. This aligns with the principles of green chemistry, aiming to reduce hazardous substances in drug design and discovery (Reddy, Venkata, Reddy, & Dubey, 2014).

H3-Receptor Histamine Antagonism

  • Research into histamine antagonism has utilized similar compounds. For example, a study on (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists sheds light on the potential use of related compounds in treating allergies or acid reflux (Ganellin et al., 1996).

Blood Oxygen Affinity Modulation

  • Studies on allosteric modifiers of hemoglobin have explored derivatives of this compound to modulate blood oxygen affinity, which can be significant in treating conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Analgesic and Antimicrobial Activities

  • There has been synthesis and evaluation of novel isoxazole derivatives for their analgesic and antimicrobial activities, highlighting the versatility of compounds related to 2-(2-isopropyl-5-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide (Sahu et al., 2009).

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-5-8-21-19-16(18-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAXNHDJAUCCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-isopropyl-5-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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